

BAY-277: A Technical Whitepaper on a Novel METAP2 Degrader

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Compound of Interest		
Compound Name:	BAY-277	
Cat. No.:	B15614712	Get Quote

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Abstract

This document provides a comprehensive technical overview of **BAY-277**, a novel chemical probe that functions as a degrader of Methionine Aminopeptidase 2 (METAP2). METAP2 is a metalloprotease that plays a critical role in protein maturation and is implicated in pathological processes such as angiogenesis and tumor progression. **BAY-277** offers a powerful tool for investigating the biological functions of METAP2 and holds potential for therapeutic development. This whitepaper details the mechanism of action of **BAY-277**, summarizes key quantitative data, outlines experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to METAP2 and its Role in Disease

Methionine Aminopeptidase 2 (METAP2) is a divalent metal-dependent enzyme responsible for the co-translational cleavage of the initiator methionine from nascent polypeptide chains.[1] This process is essential for the proper folding, stability, and function of a large number of proteins. METAP2 is overexpressed in various cancer types, and its inhibition has been shown to result in anti-angiogenic effects and direct inhibition of tumor growth.[1] Beyond its role in cancer, METAP2 is also involved in regulating protein synthesis through its interaction with the alpha subunit of eukaryotic initiation factor 2 (eIF2 α), protecting it from inhibitory phosphorylation.[1] Given its central role in these critical cellular processes, METAP2 has emerged as a promising therapeutic target.



BAY-277: A Potent and Specific METAP2 Degrader

BAY-277 is a chemical probe designed to induce the degradation of METAP2. Unlike traditional inhibitors that only block the enzymatic activity of a target protein, degraders like **BAY-277** facilitate the complete removal of the protein from the cell, offering a distinct and potentially more potent and durable pharmacological effect.

Chemical Structure and Properties

Feature	BAY-277	BAY-8805 (Negative Control)
Molecular Formula	C44H52N8O5	Not specified
Molecular Weight	772.93 g/mol	758.43 g/mol [1]
Chemical Structure	C(CCC(N1CCC(CC1)c1ccc2C(N(Cc2c1)C1CCC(NC1=O)=O) =O)=O)CCN1CCC(CC. 1)c1ccc(cc1)OC1C2CCCCC=2 c2nncn2N=1[1]	C(CCC(N1CCC(CC1)c1ccc2C(N(Cc2c1)C1CCCNC1=O)=O)= O)CCN1CCC(CC1)c1ccc(cc1)OC1C2CCCCC=2c2nncn2 N=1[1]

Quantitative Efficacy Data

The potency of **BAY-277** has been characterized in various in vitro assays, demonstrating its ability to induce METAP2 degradation and inhibit cell proliferation at nanomolar concentrations.

Parameter	Cell Line	Value	Assay Type
IC50 (hMETAP2)	-	5.8 nM	Biochemical Assay
IC50 (mMETAP2)	-	5.9 nM	Biochemical Assay
DC50	HT1080	8.93 nM	Capillary Electrophoresis (CE)
DC50	HUVEC	0.2 nM	Western Blot (WB)
IC50	HUVEC	12 nM	2D Cell Proliferation Assay

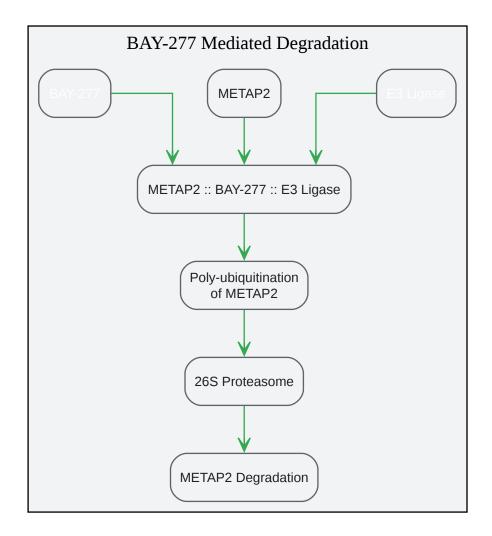


Data sourced from EUbOPEN.[1]

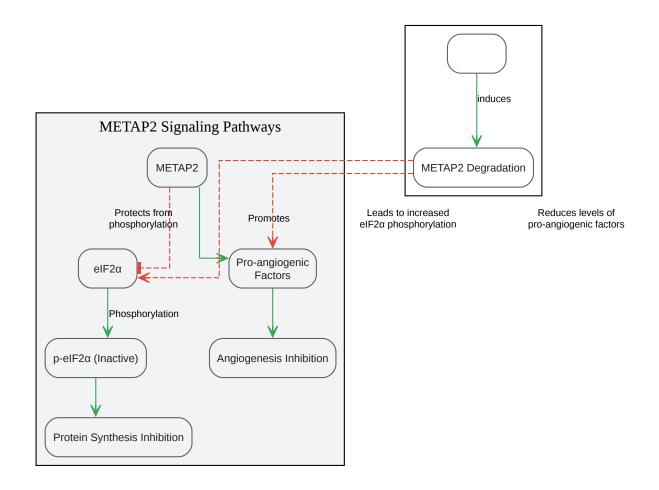
Mechanism of Action and Signaling Pathways

BAY-277 functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to METAP2 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity triggers the ubiquitination of METAP2, marking it for degradation by the 26S proteasome.

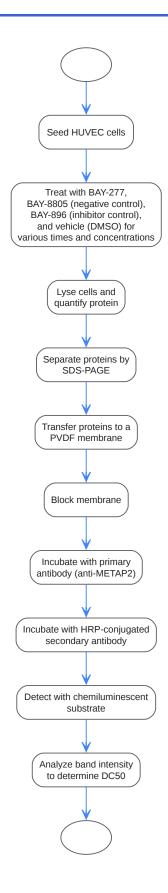












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References

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